molecular formula C8H9IN2O B7464808 1-(3-Iodophenyl)-3-methylurea

1-(3-Iodophenyl)-3-methylurea

Cat. No.: B7464808
M. Wt: 276.07 g/mol
InChI Key: KUAHNEGPJASMCM-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)-3-methylurea is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)-3-methylurea can be synthesized through several methods. One common approach involves the reaction of 3-iodoaniline with methyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodophenyl)-3-methylurea undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Reactions: Products with different substituents replacing the iodine atom.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

    Coupling Reactions: Biaryl compounds formed through the coupling of the phenyl ring with another aromatic ring.

Scientific Research Applications

1-(3-Iodophenyl)-3-methylurea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)-3-methylurea involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

    3-Iodophenol: An aromatic compound with similar iodine substitution.

    1-(3-Iodophenyl)ethanone: Another iodine-substituted aromatic compound.

    3-Iodoaniline: A precursor in the synthesis of 1-(3-Iodophenyl)-3-methylurea.

Uniqueness: this compound is unique due to its combination of a urea moiety with an iodine-substituted phenyl ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-(3-iodophenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IN2O/c1-10-8(12)11-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUAHNEGPJASMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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